molecular formula C26H41NO10 B7782982 Pectamol

Pectamol

Cat. No.: B7782982
M. Wt: 527.6 g/mol
InChI Key: KVKJFNUGVOFNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pectamol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a crystalline solid with a specific molecular structure that allows it to participate in various chemical reactions and exhibit unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pectamol can be synthesized through a multi-step process starting from phenol. The synthesis involves the following steps:

    Nitration of Phenol: Phenol is nitrated using a mixture of sodium nitrate and concentrated sulfuric acid to produce a mixture of ortho- and para-nitrophenol.

    Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Acetylation: The amino group is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:

  • Continuous flow nitration reactors for the nitration step.
  • Catalytic hydrogenation units for the reduction step.
  • Automated acetylation reactors for the final step.

Chemical Reactions Analysis

Types of Reactions

Pectamol undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can lead to the formation of aminophenol derivatives.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Pectamol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Utilized in the development of analgesic and antipyretic drugs.

    Industry: Applied in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Pectamol exerts its effects through several mechanisms:

    Central Analgesic Effect: Mediated through the activation of descending serotonergic pathways.

    Inhibition of Prostaglandin Synthesis: Acts as a reducing cosubstrate on the peroxidase site of prostaglandin H2 synthetase, reducing the availability of the ferryl protoporphyrin IX radical cation.

    Active Metabolite: The formation of an active metabolite, which influences cannabinoid receptors, also contributes to its effects.

Comparison with Similar Compounds

Pectamol can be compared with other similar compounds such as:

    Paracetamol (Acetaminophen): Both compounds have analgesic and antipyretic properties, but this compound has a different mechanism of action involving cannabinoid receptors.

    Phenol Derivatives: this compound is structurally related to phenol derivatives but has unique properties due to its specific functional groups.

List of Similar Compounds

  • Paracetamol (Acetaminophen)
  • Phenol
  • Aminophenol derivatives

This compound stands out due to its unique combination of functional groups and its diverse range of applications in various fields.

Properties

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-[2-(2-ethyl-2-phenylbutanoyl)oxyethoxy]ethyl]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJFNUGVOFNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCC[NH+](CC)CC.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

468-61-1 (Parent), 77-92-9 (Parent)
Record name Oxeladin citrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052432721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52432-72-1
Record name Oxeladin citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52432-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxeladin citrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052432721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pectamol
Reactant of Route 2
Reactant of Route 2
Pectamol
Reactant of Route 3
Reactant of Route 3
Pectamol
Reactant of Route 4
Reactant of Route 4
Pectamol
Reactant of Route 5
Reactant of Route 5
Pectamol
Reactant of Route 6
Reactant of Route 6
Pectamol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.